3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 3-nitro-1,2,4-triazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach includes the oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid involves its interaction with molecular targets and pathways in biological systems. The nitro group and triazole ring play crucial roles in its activity, facilitating interactions with enzymes and receptors through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the triazole ring.
4-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
3-Methyl-4-nitrobenzoic acid: Contains a methyl group instead of the triazole ring.
Uniqueness
3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is unique due to the presence of both the nitro group and the triazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9(16)8-3-1-2-7(4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPBRUBGUQMZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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